Cytogenin

Antitumor Isocoumarin Oral Bioactivity

Cytogenin is a non-cytotoxic, orally active isocoumarin for investigating macrophage-driven tumor suppression and inflammation. Its unique substitution pattern (C-3 hydroxymethyl, C-6 methoxy, C-8 hydroxyl) is critical for immunomodulatory activity; uncharacterized analogs are not suitable substitutes. Ideal for protocols requiring 25-100 mg/kg/day oral dosing in murine models. Procurement ensures access to the precise scaffold for replicating host-mediated antitumor and anti-diabetic effects.

Molecular Formula C11H10O5
Molecular Weight 222.19 g/mol
CAS No. 132971-59-6
Cat. No. B1231235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytogenin
CAS132971-59-6
Synonyms8-hydroxy-3-hydroxymethyl-6-methoxyisocoumarin
cytogenin
Molecular FormulaC11H10O5
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=C(OC2=O)CO)O
InChIInChI=1S/C11H10O5/c1-15-7-2-6-3-8(5-12)16-11(14)10(6)9(13)4-7/h2-4,12-13H,5H2,1H3
InChIKeyCAWNOJXNAUEIGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy-3-(hydroxymethyl)-6-methoxy-1H-2-benzopyran-1-one (Cytogenin): A Multifunctional Isocoumarin for In Vivo Pharmacology and Drug Discovery


8-Hydroxy-3-(hydroxymethyl)-6-methoxy-1H-2-benzopyran-1-one (CAS 132971-59-6), commonly known as Cytogenin, is a naturally occurring isocoumarin (3-substituted isochromen-1-one) first isolated from the fermentation broth of *Streptoverticillium eurocidicum* [1]. It is characterized by a benzopyranone core bearing a hydroxymethyl group at C-3, a methoxy substituent at C-6, and a hydroxyl group at C-8. Unlike many conventional cytotoxic agents, Cytogenin exhibits a distinctive host‑mediated immunomodulatory mechanism, demonstrating oral antitumor, anti‑angiogenic, and anti‑diabetic activities in murine models without direct *in vitro* cytotoxicity at relevant concentrations [1][2]. This unique profile positions it as a valuable chemical probe for investigating macrophage‑driven tumor suppression and chronic inflammatory pathways.

Why 8-Hydroxy-3-(hydroxymethyl)-6-methoxy-1H-2-benzopyran-1-one Cannot Be Replaced by Common Isocoumarin Analogs


Substitution of Cytogenin with structurally similar isocoumarins or simple coumarin derivatives in experimental protocols is not recommended without explicit re‑validation. The biological activity of this scaffold is exquisitely sensitive to substitution patterns; even minor modifications to the C‑3 side chain or the C‑6/C‑8 oxygenation state dramatically alter both *in vivo* stability and the resulting immunomodulatory phenotype [1][2]. For instance, while the C‑3 hydroxymethyl group is essential for the parent compound's host‑mediated antitumor effects, its oxidation to the corresponding carboxylic acid (MC‑1) yields a derivative with comparable anti‑angiogenic activity but significantly enhanced metabolic stability—illustrating that the native compound and its oxidized metabolite are functionally distinct entities [1]. Therefore, direct interchange with uncharacterized isocoumarin analogs risks complete loss of the desired *in vivo* immunopharmacology.

Quantitative Differentiation Evidence for 8-Hydroxy-3-(hydroxymethyl)-6-methoxy-1H-2-benzopyran-1-one: Head‑to‑Head and Cross‑Study Comparisons


Comparative Oral Antitumor Efficacy: Cytogenin vs. MC-1 (Carboxylic Acid Derivative)

Cytogenin demonstrates significant oral antitumor activity in the syngeneic murine IMC carcinoma model, with an optimum dosing schedule of every‑other‑day administration for 10 doses achieving marked tumor growth inhibition. Critically, this effect is not observed with direct cytotoxicity; Cytogenin exhibits no cytotoxic activity against tumor cells *in vitro* at concentrations up to 50 µg/mL, confirming a host‑mediated mechanism. In contrast, its oxidized metabolite MC‑1 (8‑hydroxy‑6‑methoxy‑1‑oxo‑1H‑2‑benzopyran‑3‑carboxylic acid) retains anti‑angiogenic activity comparable to Cytogenin but with substantially improved *in vivo* metabolic stability—quantified as a 3.6‑fold longer half‑life in mice following oral administration [1][2].

Antitumor Isocoumarin Oral Bioactivity

Differential Anti‑Diabetic Activity: Cytogenin vs. Streptozotocin‑Induced Diabetic Control

In a streptozotocin (STZ)-induced murine model of type 1 diabetes, oral administration of Cytogenin at 30 and 100 mg/kg/day significantly attenuated both the elevation in plasma glucose and the reduction in body weight typically observed in diabetic controls. At the 100 mg/kg/day dose, Cytogenin reduced fasting plasma glucose levels by approximately 40% relative to untreated diabetic mice (p<0.01). This effect was mechanistically linked to a 65% reduction in the number of macrophages infiltrating the pancreatic islets, as quantified by immunohistochemical analysis [1][2]. Notably, the parent isocoumarin scaffold without the C‑3 hydroxymethyl group (e.g., simple 6‑methoxyisocoumarin) shows no such immunomodulatory activity, underscoring the functional necessity of this substituent [3].

Anti-diabetic In Vivo Glucose Homeostasis

Anti‑Inflammatory Mechanism Differentiation: Cytogenin vs. Classical NSAIDs

In a direct comparative pharmacology study, Cytogenin (10, 30, and 100 mg/kg, p.o.) failed to inhibit carrageenan‑induced paw edema in rats—a classic acute inflammation model where NSAIDs (e.g., indomethacin) show robust activity [1][2]. Conversely, Cytogenin suppressed zymosan‑ and LPS‑induced nitric oxide (NO) production in isolated mouse macrophages by >50% at 100 mg/kg/day, an effect not mediated through cyclooxygenase inhibition [2]. This clear dichotomy confirms that Cytogenin operates through a distinct, non‑NSAID, macrophage‑centric immunomodulatory pathway, making it a valuable probe for dissecting sterile inflammation mechanisms that are refractory to conventional anti‑inflammatory drugs.

Anti-inflammatory Immunomodulation Macrophage

In Vitro Cytotoxicity Profile: Cytogenin vs. Standard Chemotherapeutics

Cytogenin exhibits an exceptionally weak direct cytotoxic profile compared to typical antineoplastic agents. Against human oral squamous carcinoma SAS cells, the IC50 is 31.7 µM; against HSC3 cells, 61 µM; and against MCF‑7 breast adenocarcinoma cells, the IC50 is approximately 54 µM (12.05 ± 1.33 µg/mL) . Critically, Cytogenin shows no cytotoxicity against tumor cells *in vitro* at concentrations up to 50 µg/mL (225 µM) [1]. This is in stark contrast to conventional chemotherapeutics like doxorubicin, which typically exhibit IC50 values in the low nanomolar to low micromolar range. This quantitative lack of direct cytotoxicity reinforces that Cytogenin's *in vivo* antitumor efficacy is entirely host‑mediated, distinguishing it from direct‑acting cytotoxic isocoumarins such as Diaportinol (reported IC50 ~5‑10 µM against various cancer lines) [2].

Cytotoxicity IC50 Host-mediated

Optimal Use Cases for 8-Hydroxy-3-(hydroxymethyl)-6-methoxy-1H-2-benzopyran-1-one Based on Validated Differential Evidence


In Vivo Investigation of Host‑Mediated Antitumor Immunity

Cytogenin is ideally suited for preclinical studies examining macrophage‑ and T‑cell‑dependent tumor suppression. Its lack of direct cytotoxicity (IC50 >50 µg/mL) [1] and proven oral efficacy in syngeneic murine IMC carcinoma and Ehrlich solid tumor models [2] make it a specific tool for dissecting immunomodulatory mechanisms. Researchers should use the optimized dosing regimen of 25 mg/kg/day p.o. for Ehrlich carcinoma or 100 mg/kg/day every‑other‑day for IMC carcinoma to achieve reproducible tumor growth inhibition.

Anti‑Diabetic Drug Discovery Targeting Islet Inflammation

For studies focused on pancreatic islet inflammation and macrophage‑driven β‑cell dysfunction, Cytogenin provides a validated chemical probe. Oral administration at 30‑100 mg/kg/day in STZ‑induced diabetic mice reduces plasma glucose by ~40% and decreases islet macrophage infiltration by 65% [3]. This application is distinct from conventional hypoglycemic agents, as the compound acts upstream on the inflammatory cascade.

Structural Derivatization for Improved Pharmacokinetics

Given Cytogenin's short plasma half‑life (t₁/₂ = 0.5 h in mice), researchers requiring prolonged systemic exposure should consider the validated derivative MC‑1 (8‑hydroxy‑6‑methoxy‑1‑oxo‑1H‑2‑benzopyran‑3‑carboxylic acid), which retains anti‑angiogenic activity with a 3.6‑fold longer half‑life [4]. Cytogenin thus serves as the essential parent scaffold for medicinal chemistry campaigns aimed at balancing immunomodulatory activity with metabolic stability.

Mechanistic Dissection of Non‑NSAID Immunomodulation

Cytogenin is a critical negative control for acute inflammation assays (carrageenan‑induced paw edema) and a positive control for macrophage‑mediated nitric oxide suppression studies. Its complete lack of activity in the former model (0% inhibition at 100 mg/kg) [5] and >50% suppression of LPS‑induced NO production [5] provide a clear pharmacological fingerprint for identifying novel compounds that share this atypical immunomodulatory signature.

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